molecular formula C11H16N2O B8561600 4-(4,6-Dimethylpyridin-2-yl)morpholine

4-(4,6-Dimethylpyridin-2-yl)morpholine

Cat. No.: B8561600
M. Wt: 192.26 g/mol
InChI Key: ZINNHCARUJQQRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4,6-Dimethylpyridin-2-yl)morpholine is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

4-(4,6-dimethylpyridin-2-yl)morpholine

InChI

InChI=1S/C11H16N2O/c1-9-7-10(2)12-11(8-9)13-3-5-14-6-4-13/h7-8H,3-6H2,1-2H3

InChI Key

ZINNHCARUJQQRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)N2CCOCC2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Amino-4,6-dimethylpyridine (50 g), bis(2-chloroethyl)ether (57.5 mL), sodium iodide (6.13 g) and triethylamine (137 mL) were mixed in dry N,N-dimethylformamide (1 L) under argon and heated to 150° C. for 16 hours. Water/brine/saturated aqueous sodium bicarbonate (2:1:1, 750 mL) were added to the cooled reaction mixture and it was extracted with ethyl acetate (5×200 mL). The combined organic phases were concentrated in vacuo to app. 500 mL. Water (500 mL) and concentrated aqueous hydrochloric acid (35 mL) were added, the phases separated and the aqueous phase washed with ethyl acetate (200 mL). The aqueous phase was made basic with the addition of concentrated aqueous sodium hydroxide (50 mL) and extracted with isopropyl acetate (5×200 mL). The organic phases was dried over magnesium sulfate and concentrated in vacuo to furnish 44.0 g (56% yield) of the title compound as a black oil. The crude product was used without further purification. GC-MS (m/z) 192 (M+); tR=5.60. 1H NMR (500 MHz, DMSO-d6): 2.08 (s, 3H), 2.26 (s, 3H), 3.39 (m, 4H), 3.68 (m, 4H), 6.05 (s, 1H), 6.44 (s, 1H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
57.5 mL
Type
reactant
Reaction Step One
Quantity
6.13 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
137 mL
Type
solvent
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step Two
Yield
56%

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